o-Tolyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORBZSQRUXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060201 | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.046-1.053 | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
533-18-6, 1333-46-6 | |
| Record name | 2-Methylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Cresyl acetate | |
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| Record name | 4-Cresyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | Acetic acid, methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | o-tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Tolyl acetate | |
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| Record name | O-CRESYL ACETATE | |
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| Record name | o-Tolyl acetate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
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Synthetic Methodologies for O Tolyl Acetate and Its Derivatives
Classical Synthetic Routes
Classical synthesis provides foundational methods for the preparation of o-tolyl acetate (B1210297) and its nitrogen-containing analogue, N-acetyl-o-toluidine. These routes are characterized by well-established reaction mechanisms and conditions.
The direct acetylation of o-toluidine (B26562) (2-methylaniline) involves the reaction of its amino group with an acetylating agent. wikipedia.orgatamanchemicals.com This process does not yield o-tolyl acetate (an ester) but rather its amide isomer, N-acetyl-o-toluidine, also known as N-(o-tolyl)acetamide. prepchem.comrsc.org This reaction is a typical nucleophilic acyl substitution where the nitrogen atom of the o-toluidine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. prepchem.com
The general reaction is as follows: o-Toluidine + Acetic Anhydride → N-acetyl-o-toluidine + Acetic Acid
This transformation is a fundamental route to produce dye and pigment intermediates. iarc.fr For instance, reacting o-toluidine with 2-chloroacetyl chloride in the presence of a base like diisopropylethylamine (DIPEA) yields 2-chloro-N-(o-tolyl)acetamide. rsc.org
The most direct and common classical method for synthesizing this compound is the esterification of o-cresol (B1677501) (2-methylphenol). drugfuture.comnist.gov This reaction, known as O-acylation, involves treating o-cresol with an acetylating agent, typically acetic anhydride or acetyl chloride. chemicalbook.comjocpr.com The process is often facilitated by a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the acidic byproduct. jocpr.com
A representative procedure involves mixing o-cresol with acetic anhydride, often in the presence of pyridine, and maintaining the reaction under controlled temperatures. jocpr.com The reaction mixture is subsequently purified to isolate the this compound. jocpr.com An alternative approach involves first converting o-cresol to its more nucleophilic salt, sodium o-cresolate, before reacting it with acetic anhydride. chemicalbook.com
| Reactants | Reagents/Catalysts | Product | Yield | Reference |
| o-Cresol, Acetic Anhydride | Pyridine | This compound | 60% | jocpr.com |
Acetylation of o-Toluidine
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to improve upon classical methods by incorporating principles of sustainability, efficiency, and novel reaction pathways.
The application of green chemistry to the synthesis of this compound focuses on reducing environmental impact through biocatalysis and the use of renewable resources.
Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for esterification reactions under mild conditions. acs.orgresearchgate.net The enzymatic acetylation of o-cresol would offer high selectivity, reducing the formation of byproducts and simplifying purification. acs.org Biocatalytic processes operate at or near ambient temperature and pressure, leading to significant energy savings and a safer production environment. acs.org The development of robust, immobilized enzymes allows for their reuse in continuous processes, further enhancing the sustainability of the synthesis. uniovi.es
Renewable Feedstocks: A core tenet of green chemistry is the use of starting materials derived from renewable sources. pharmafeatures.com Both precursors to this compound can be sourced from biomass. Acetic acid is a known product of the pyrolysis of lignocellulosic materials. researchgate.net Phenolic compounds like o-cresol can be derived from lignin, a complex aromatic polymer abundant in plant biomass. pharmafeatures.com Utilizing these bio-based feedstocks reduces the reliance on petrochemicals, creating a more sustainable manufacturing cycle. pharmafeatures.comnrel.gov
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comacs.org For the synthesis of this compound and its derivatives, a flow process could involve pumping a solution of o-cresol and an acetylating agent through a heated reactor. google.com This reactor could be a packed-bed system containing an immobilized acid catalyst or an immobilized lipase (B570770) for a biocatalytic approach. polimi.it
A patented method for a related derivative, o-tolyloxy acetic acid, demonstrates the industrial viability of this approach. The process involves continuously feeding o-cresol and other reagents through a series of reactors, including a tubular reactor and a reactive distillation column, to achieve high yield and simplify product isolation. google.com Such a setup allows for precise control over reaction parameters, leading to higher consistency and purity in the final product while minimizing manual handling of intermediates. mdpi.com
Photochemistry provides access to unique molecular transformations that are often difficult to achieve through thermal methods. A notable example involving an o-tolyl derivative is the Yang photocyclization of α-(o-tolyl)acetophenone. When irradiated with UV light, α-(o-tolyl)acetophenone undergoes an efficient intramolecular reaction to form a cyclobutanol, specifically 1-methyl-2-phenyl-2-indanol. acs.org
The mechanism proceeds through the following key steps:
Absorption of a photon excites the ketone to its n,π* triplet state. acs.org
The excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group of the tolyl ring. acs.orgacs.org
This hydrogen abstraction generates a 1,5-biradical intermediate. acs.org
The biradical subsequently undergoes cyclization to form the final indanol product. acs.org
Studies have shown that this reaction can proceed with a quantum yield approaching unity, highlighting its high efficiency. This photochemical pathway represents a sophisticated method for constructing complex cyclic structures from o-tolyl-containing precursors. psu.edu
Continuous Flow Synthesis for Derivatives
Mechanistic Insights into this compound Formation
The synthesis of this compound, a significant chemical intermediate, is primarily achieved through the esterification of o-cresol. The core of this transformation lies in the nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgoregonstate.eduuomustansiriyah.edu.iqlibretexts.org This is a two-step process involving a nucleophilic attack on an acyl carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to yield the final ester product. libretexts.orgoregonstate.eduuomustansiriyah.edu.iq The specific nature of the reactants, particularly the acylating agent, dictates the precise pathway and conditions required for the reaction.
The most common laboratory and industrial synthesis involves the acetylation of o-cresol using acetic anhydride. mdpi.comresearchgate.net In this reaction, the hydroxyl group of o-cresol acts as the nucleophile. The lone pair of electrons on the oxygen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition step breaks the carbonyl π-bond and results in a transient tetrahedral intermediate. mdpi.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a stable acetate anion as the leaving group. A final deprotonation step, often facilitated by a base like pyridine or even another molecule of o-cresol, yields this compound and acetic acid as a byproduct. nih.gov
An alternative, though often less efficient, method is the direct esterification of o-cresol with acetic acid, a process known as the Fischer-Speier esterification. organic-chemistry.orgbyjus.com This reaction is reversible and typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to proceed at a reasonable rate. organic-chemistry.orgbyjus.comlibretexts.org The mechanism involves several equilibrium steps:
Protonation of the Acyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: The o-cresol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups on the intermediate. libretexts.orgmasterorganicchemistry.com
Elimination of Water: This proton transfer creates a good leaving group, water (H₂O), which is subsequently eliminated to reform the carbonyl bond. libretexts.orgmasterorganicchemistry.com
Deprotonation: The final ester product, this compound, is formed upon deprotonation. libretexts.org
To drive the equilibrium towards the product side, water is typically removed from the reaction mixture as it forms, or a large excess of one of the reactants is used. byjus.comlibretexts.org
Detailed research findings indicate that steric factors play a crucial role in the esterification of cresol (B1669610) isomers. The methyl group in the ortho position of o-cresol presents a significant steric hindrance, which can impede the approach of the acylating agent to the hydroxyl group. vedantu.com This results in lower reaction rates and yields for o-cresol compared to its meta- and para-isomers under similar conditions. royalsocietypublishing.orgcore.ac.ukrsc.org Studies have shown that while p-cresol (B1678582) can be esterified with high yields, the conversion of o-cresol is often substantially lower due to these steric effects. royalsocietypublishing.orgcore.ac.uk
Table 1: Key Species in the Nucleophilic Acyl Substitution for this compound Formation
| Role in Reaction | Species Name | Chemical Formula | Key Function |
|---|---|---|---|
| Nucleophile | o-Cresol | C₇H₈O | Attacks the electrophilic carbonyl carbon. |
| Electrophile | Acetic Anhydride | C₄H₆O₃ | Provides the acetyl group for esterification. |
| Electrophile | Acetic Acid | C₂H₄O₂ | Provides the acetyl group in Fischer esterification. |
| Intermediate | Tetrahedral Intermediate | - | Transient species formed by nucleophilic attack. |
| Leaving Group | Acetate Ion | C₂H₃O₂⁻ | Eliminated from the tetrahedral intermediate (from Acetic Anhydride). |
| Leaving Group | Water | H₂O | Eliminated from the tetrahedral intermediate (from Acetic Acid). |
| Catalyst | Sulfuric Acid | H₂SO₄ | Activates the carbonyl group of acetic acid. |
Reaction Mechanisms and Reactivity of O Tolyl Acetate
Hydrolysis Reactions
Hydrolysis of o-tolyl acetate (B1210297) involves the cleavage of the ester bond to yield o-cresol (B1677501) and acetic acid. smolecule.com This process can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. epa.govlibretexts.org
The acid-catalyzed hydrolysis of esters like o-tolyl acetate is a reversible equilibrium process. chemistrysteps.comchemguide.co.uklibretexts.org The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uklibretexts.org The presence of excess water helps to shift the equilibrium towards the products: o-cresol and acetic acid. chemistrysteps.comlibretexts.org
The generally accepted mechanism for this reaction is the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The key steps are as follows:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The positive charge on the protonated oxygen is delocalized through resonance. chemguide.co.uklibretexts.org
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com
Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to the o-cresyl oxygen atom. chemguide.co.ukyoutube.com This transfer may be facilitated by other water molecules acting as proton shuttles. This step converts the o-cresoxy group into o-cresol, which is a good leaving group.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of o-cresol. youtube.com
Deprotonation : The resulting protonated acetic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final acetic acid product. chemguide.co.ukyoutube.com
Due to the large excess of water, its concentration remains effectively constant throughout the reaction, causing the reaction to follow pseudo-first-order kinetics. egyankosh.ac.inscribd.com
Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process that converts an ester into an alcohol and a carboxylate salt. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction of this compound with a strong base, such as sodium hydroxide (B78521), yields o-cresol and sodium acetate.
The mechanism is classified as a B_AC2 type (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and proceeds as follows:
Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound. youtube.commasterorganicchemistry.com
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com
Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the o-cresoxide ion (⁻O-C₆H₄-CH₃), which is the leaving group. This step forms acetic acid.
Acid-Base Reaction : An immediate and irreversible acid-base reaction occurs between the newly formed acetic acid (a weak acid) and the o-cresoxide ion or another hydroxide ion (strong bases). chemistrysteps.comyoutube.com This deprotonation forms the highly stable and resonance-stabilized acetate ion and a molecule of o-cresol.
The hydrolysis of this compound, under both acidic and basic conditions, proceeds via nucleophilic acyl substitution. The central event in these pathways is the nucleophilic attack on the carbonyl carbon atom.
In Basic Hydrolysis : The nucleophile is the hydroxide ion (OH⁻). It is a potent nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The reaction proceeds through acyl-oxygen fission, meaning the bond between the carbonyl carbon and the phenoxy oxygen is broken. epa.govmasterorganicchemistry.com
In Acidic Hydrolysis : The nucleophile is a water molecule. While water is a weak nucleophile, its attack is facilitated by the initial protonation of the ester's carbonyl oxygen. youtube.com This protonation significantly increases the positive character of the carbonyl carbon, activating it for attack by the neutral water molecule. youtube.com
General Considerations : For aryl acetates like this compound, the nucleophilic attack occurs exclusively at the acyl carbon rather than the aromatic ring's methyl-bearing carbon. This is because the sp² hybridized carbonyl carbon is more electrophilic and cleavage of the acyl-oxygen bond is more favorable than cleavage of the aryl-oxygen bond. Studies using isotopic labeling on similar esters have confirmed that it is the acyl-oxygen bond that cleaves during hydrolysis. masterorganicchemistry.com In enzymatic systems, nucleophilic attack can be further assisted, for example, by a second water molecule or an amino acid residue acting as a general base to activate the attacking water molecule, increasing its nucleophilicity. nih.govresearchgate.net
Base-Catalyzed Hydrolysis Mechanisms
Fries Rearrangement Studies
The Fries rearrangement is an organic reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is selective for the ortho and para positions relative to the hydroxyl group. For this compound, the rearrangement primarily yields 4-hydroxy-3-methylacetophenone (the para product) with smaller amounts of 2-hydroxy-3-methylacetophenone (the ortho product). rsc.orgresearchgate.net
The mechanism of the Fries rearrangement has been a subject of considerable investigation, with evidence supporting both intramolecular and intermolecular pathways. wikipedia.orgspcmc.ac.in The prevailing pathway can depend on the specific substrate, catalyst, and reaction conditions.
Intermolecular Pathway : This pathway involves the initial formation of a complex between the ester and the Lewis acid catalyst. wikipedia.org This complex can then dissociate, breaking the ester's acyl-oxygen bond to generate a free acylium ion (CH₃CO⁺) and a phenoxide-catalyst complex. wikipedia.orgorganic-chemistry.org The electrophilic acylium ion can then attack the aromatic ring of another phenoxide molecule in a classic electrophilic aromatic substitution (Friedel-Crafts acylation) to form the hydroxy ketone product. wikipedia.org The generation of o-cresol as a significant byproduct during the rearrangement of this compound is strong evidence for the occurrence of an intermolecular scission of the ester. rsc.org Crossover experiments, where two different esters are rearranged together, often yield "crossed" products, confirming that the acyl group can detach from one molecule and attach to another. spcmc.ac.in
Intramolecular Pathway : In this pathway, the acyl group migrates directly from the phenolic oxygen to an ortho or para position on the same aromatic ring without ever becoming a completely free ion. rsc.orgspcmc.ac.in The reaction is thought to proceed through a tight ion pair within a solvent cage or via a concerted mechanism. organic-chemistry.org Studies on the rearrangement of this compound with titanium tetrachloride showed that the hydroxy ketone product was formed at a finite rate at the very beginning of the reaction (time zero), which suggests that at least a portion of the product must arise directly from an intramolecular migration within the initial ester-catalyst complex. rsc.org
In practice, it is believed that both mechanisms can operate concurrently. The formation of the para-isomer is often associated with the intermolecular route, while the ortho-isomer can be favored by the intramolecular pathway, especially at higher temperatures. wikipedia.orgspcmc.ac.in
The choice of catalyst is critical in the Fries rearrangement, influencing reaction rate, yield, and the ratio of ortho to para isomers.
Lewis Acids : A variety of Lewis acids are effective catalysts, including aluminium chloride (AlCl₃), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and stannic chloride (SnCl₄). sigmaaldrich.comorganic-chemistry.org They function by coordinating to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond and facilitates its cleavage to generate the reactive electrophile. wikipedia.org
Titanium Tetrachloride (TiCl₄) : In studies with this compound in nitrobenzene (B124822), the reaction rate was found to increase with the TiCl₄-to-ester molar ratio, reaching a maximum at a ratio of 2:1. rsc.org
Aluminium Chloride (AlCl₃) : When used to catalyze the rearrangement of this compound, AlCl₃ also primarily directs the formation of the para-substituted hydroxyketone. researchgate.net Lewis acids are typically required in stoichiometric or even excess amounts because they form complexes with both the starting ester and the hydroxy ketone product. organic-chemistry.org
Brønsted Acids and Other Catalysts : Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid are also used. organic-chemistry.orgjocpr.com In recent years, efforts have focused on developing more environmentally benign and reusable catalysts.
p-Toluenesulfonic acid (PTSA) : This solid, biodegradable acid has been shown to be an efficient catalyst for the Fries rearrangement of aryl esters, offering high conversion and selectivity. jocpr.comresearchgate.net
Zeolites : These solid acid catalysts have been explored to avoid the corrosive and wasteful nature of traditional homogeneous catalysts. rsc.org Studies with p-tolyl acetate have shown that beta zeolites, which have a high concentration of accessible Brønsted acid sites, exhibit good performance. rsc.org
The table below summarizes the effect of different catalysts on the rearrangement of this compound and similar aryl esters.
Table 1: Influence of Various Catalysts on the Fries Rearrangement
| Catalyst | Catalyst Type | Key Findings for this compound / Aryl Esters | Reference(s) |
|---|---|---|---|
| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Rate increases with catalyst ratio up to 2:1. Reaction proceeds via both inter- and intramolecular pathways, yielding mainly the para-isomer and o-cresol. | rsc.org |
| Aluminium Chloride (AlCl₃) | Lewis Acid | Yields mainly the para-hydroxyketone from this compound. Required in stoichiometric amounts. | researchgate.net |
| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid | An efficient, eco-friendly catalyst for aryl esters, yielding high conversion. | jocpr.comresearchgate.net |
Kinetic and Thermodynamic Analyses of Rearrangement
Esterification Reactions for New Ester Formation
This compound can conceptually participate in transesterification reactions to form new esters, although direct esterification of the parent o-cresol is more common for synthesis. Esterification reactions, in general, involve the reaction of an alcohol or phenol (B47542) with a carboxylic acid or its derivative. libretexts.org The Fischer-Speier esterification, which uses an acid catalyst and an excess of alcohol, is a classic method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it forms. masterorganicchemistry.com
For phenols like o-cresol, direct esterification with carboxylic acids is often slow. libretexts.org More reactive acylating agents such as acyl chlorides or acid anhydrides are typically used. libretexts.org For instance, reacting a phenol with an acyl chloride is a vigorous reaction that produces an ester and hydrogen chloride. libretexts.org Alternatively, methods like the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride, or the Shiina macrolactonization, using 2-methyl-6-nitrobenzoic anhydride (B1165640), provide efficient ways to form esters under milder conditions. nih.govresearchgate.net These methods are particularly useful for complex molecules and can achieve high yields. nih.govresearchgate.net Another modern approach involves using pentafluoropyridine (B1199360) to generate acyl fluorides in situ, which then react to form esters. researchgate.net
Other Significant Transformations Involving the o-Tolyl Moiety
The o-tolyl group in this compound can undergo various oxidative transformations. Aromatic hydrocarbons can be oxidized to phenols in the presence of cuprous acetate, oxygen, and acetic acid. google.com This process can also lead to the formation of tolyl acetate derivatives. google.com For example, the oxidation of toluene (B28343) under these conditions can yield a mixture of o-, m-, and p-cresol (B1678582), as well as their corresponding acetates, including this compound. google.com
Palladium-catalyzed reactions are also significant. The use of Pd(OAc)₂ with P(o-tolyl)₃ can form stable palladacycles, which are highly active precatalysts in cross-coupling reactions. nih.govacs.orgresearchgate.net The mechanistic pathways of these catalysts are complex and can involve different palladium oxidation states. nih.govresearchgate.net Furthermore, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) can be used for oxidative transformations. beilstein-journals.org For instance, in the presence of Lewis acids, DIB can facilitate the oxidative cleavage of β-keto amides to produce dihalo-N-phenylacetamides, demonstrating a novel oxidative process. beilstein-journals.org Computational studies have also been used to investigate the toxicity of m-tolyl acetate derivatives, which can be influenced by their oxidative metabolism. researchgate.net
The ester functionality of this compound can be subjected to reductive transformations. A notable development is the one-step reduction of unactivated aryl esters to their corresponding tolyl derivatives using a nickel/N-heterocyclic carbene (NHC) catalyst system with an organosilane reducing agent. amazonaws.com This method provides a direct route from esters to methylarenes, offering an alternative to multi-step procedures that may use hazardous metal hydrides. amazonaws.com The process involves a rapid, non-catalyzed reduction to a silylated alcohol, followed by a nickel-catalyzed reduction to the methyl group. amazonaws.com This methodology has been shown to be chemoselective, capable of reducing the ester group in the presence of other reducible functionalities. amazonaws.com
The aromatic ring of the o-tolyl group is susceptible to electrophilic substitution, while the ester carbonyl is prone to nucleophilic acyl substitution. masterorganicchemistry.com Nucleophilic substitution reactions involving derivatives of this compound are important in synthesis. For instance, ethyl 2-(methylamino)-2-(o-tolyl)acetate can be synthesized via nucleophilic substitution of ethyl bromoacetate (B1195939) with o-toluidine (B26562). smolecule.com This compound can then undergo further reactions, such as oxidation of the amino group or reduction of the ester. smolecule.com
Similarly, 2-acetamido-2-(o-tolyl)acetic acid can be prepared through methods involving the introduction of an acetic acid moiety via alkylation or condensation with haloacetic acid derivatives. The synthesis of ponesimod, an FDA-approved drug, involves a key step where a thiazolidin-4-one ring undergoes a nucleophilic attack on 3-chloro-4-hydroxybenzaldehyde. mdpi.com Another example is the synthesis of the drug oliceridine, which involves a Knoevenagel condensation followed by a nucleophilic addition. tandfonline.com These examples highlight the utility of nucleophilic substitution reactions in building complex molecules from structures related to the o-tolyl moiety. mdpi.comtandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions Involving o-Tolyl Ligands
Tri(o-tolyl)phosphine has been identified as a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govresearchgate.netacs.orgliv.ac.uk Its utility stems from its stability and resistance to oxidation, allowing for a variety of challenging cross-coupling reactions to be performed under ambient conditions. nih.govacs.org The combination of Pd(OAc)₂ and P(o-tolyl)₃ readily forms the Herrmann–Beller palladacycle, [Pd(C^P)(μ₂-OAc)]₂, a highly active precatalyst, particularly for arylative Heck reactions. nih.govresearchgate.net This system can achieve high turnover numbers (TONs), reaching up to 1 x 10⁶. nih.gov
The mechanisms by which these palladium complexes operate are intricate. nih.govresearchgate.netacs.org While traditionally it was believed that the in-situ generated trans-[Pd(OAc)₂(PPh₃)₂] reduces to active Pd(0) species, recent studies have revealed a more complex reality. researchgate.net The palladacycle formed with the P(o-tolyl)₃ ligand can be converted to an activated hydroxide-bridged form, [Pd(C^P)(μ₂-OH)]₂, in the presence of a base. researchgate.netacs.org This activated complex serves as a precursor to catalytically relevant species and imparts stability that allows for a Pd(II)/Pd(IV) catalytic cycle to operate. researchgate.netacs.org
Research has also shown a dynamic shift in the catalytic pathway during a Suzuki-Miyaura cross-coupling reaction, moving from a mononuclear palladium-controlled pathway to one dominated by palladium nanoparticles (PdNPs). researchgate.netacs.org The formation of these nanoparticles and other palladium clusters highlights the mechanistic complexity of these reactions. researchgate.netacs.org The nature of the arylboron species and the presence of water or acid are critical for the formation of the active Pd(0) and Pd(II) species. researchgate.netacs.org
In specific applications, such as the Heck reaction, a combination of palladium(II) acetate and tri(o-tolyl)phosphine is used to catalyze the coupling of aryl halides with alkenes. tcichemicals.com Similarly, this catalyst system is effective in the Stille cross-coupling of aryl chlorides and the coupling of aryl bromides with heteroaryl aluminum reagents. researchgate.net The choice of ligand, such as the moderately bulky tolylphosphines, can significantly influence the conversion rates and turnover numbers in these reactions. liv.ac.uk
Acylation Reaction Mechanisms and Intermediates (e.g., Acylium Ion Formation)
The acylation of aromatic compounds using this compound as an acylating agent proceeds through a multi-step mechanism. A key intermediate in this process is the highly reactive acylium ion (RCO⁺). osti.gov The formation of this ion is often the rate-limiting step in the reaction. osti.govresearchgate.net
The reaction generally follows two main steps:
Formation of the Acylium Ion: The acylating agent, in this case, this compound, interacts with an acid catalyst (such as a zeolite or trifluoromethanesulfonic acid) to form an acylium ion. osti.govresearchgate.net Studies have shown that aromatic esters like m-tolyl acetate are more efficient at forming acylium ions compared to acetic acid, leading to higher reaction rates. osti.gov Density Functional Theory (DFT) calculations support this, indicating a lower activation barrier for acylium ion formation from m-tolyl acetate. osti.gov
C-C Bond Formation: The electrophilic acylium ion then attacks the aromatic substrate, leading to the formation of a C-C bond and the final acylated product. osti.gov Substituents on the aromatic ring of the substrate can either activate or deactivate this electrophilic substitution step. osti.gov
The efficiency of this compound as an acylating agent is influenced by the stability of the leaving group. Phenyl acetate, for instance, is a better acylating agent than m-tolyl acetate, suggesting the nature of the phenoxide leaving group plays a significant role. osti.gov
In the context of Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are typically used to facilitate the formation of the acylium ion from an acyl chloride, which then reacts with an aromatic compound. this compound can also participate in transesterification reactions. For example, in the presence of an aromatic substrate like m-cresol (B1676322), it can be formed from the reaction of m-cresol with another aromatic ester like phenyl acetate. osti.gov
When trifluoromethanesulfonic acid (TfOH) is used as a catalyst, the acylation of phenolic compounds with either acetyl chloride or acetic acid proceeds through the same active species, indicating a common mechanistic pathway. mdpi.com With m-tolyl acetate, both Fries rearrangement and hydrolysis can occur in the presence of TfOH. mdpi.com
The table below summarizes the effect of different acylating agents on the acylation of m-cresol.
| Acylating Agent | Product Yield (%) | Reference |
| Acetic Acid | 3 | osti.gov |
| m-Tolyl Acetate | 14 | osti.gov |
Thermal Decomposition Pathways
The thermal decomposition of this compound in the gas phase has been investigated through theoretical studies, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net These studies propose two primary mechanisms for the pyrolysis of aryl acetates.
Mechanism A: Stepwise Electrocyclic researchgate.netosti.gov Hydrogen Shift
This is considered the more probable pathway. researchgate.net It involves a two-step process:
An electrocyclic researchgate.netosti.gov hydrogen shift occurs, leading to the elimination of ketene (B1206846) through a concerted six-membered cyclic transition state. This results in the formation of a cyclohexadienone intermediate. researchgate.net
The intermediate then undergoes tautomerization to yield the corresponding phenol, in this case, o-cresol. researchgate.net
The transition state for the rate-determining step in this mechanism has a six-centered geometry. researchgate.net Calculated activation parameters for the thermal decomposition of phenyl acetate via this mechanism show good agreement with experimental data, suggesting it is the likely pathway. researchgate.net While experimental data for this compound is not available, it is rationalized that its thermal elimination proceeds through the same mechanism. researchgate.net The key products identified in the gas-phase thermal degradation of phenyl acetate are phenol and ketene. researchgate.net
Mechanism B: Concerted Elimination
This alternative mechanism involves a more direct, one-step elimination. However, the calculated entropy of activation for this pathway deviates significantly from experimental values for phenyl acetate, making it a less likely route. researchgate.net For p-tolyl acetate, the results for Mechanism B are comparable to those of phenyl acetate, with positive entropies of activation. researchgate.net
The thermal degradation of polymers containing o-tolyl groups, such as poly(N-ethyl-m-tolyl-aminoethyl methacrylate), has also been studied. In this case, the primary degradation pathway is immediate backbone chain scission, which produces oligomers. cnrs.fr
The table below presents a comparison of calculated activation parameters for the thermal decomposition of phenyl acetate and p-tolyl acetate via Mechanism A.
| Compound | Enthalpy of Activation (kJ/mol) | Energy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) | Reference |
| Phenyl Acetate | 231 | 236 | -30.7 | researchgate.net |
| p-Tolyl Acetate | ~234 | ~239 | - | researchgate.net |
Catalysis in O Tolyl Acetate Chemistry
Homogeneous Catalysis
Homogeneous catalysis plays a crucial role in the transformation of o-tolyl acetate (B1210297) and related ester compounds. This section explores two key areas: the Lewis acid-catalyzed Fries rearrangement and enzyme-catalyzed reactions, highlighting the versatility of these catalytic systems in organic synthesis.
Lewis Acid Catalysis in Fries Rearrangement
The Fries rearrangement is a significant organic reaction that converts an aryl ester, such as o-tolyl acetate, into a hydroxy aryl ketone. byjus.comaakash.ac.in This transformation is typically facilitated by a Lewis acid catalyst in the presence of an aqueous acid. byjus.comaakash.ac.in The reaction is notable for its ortho- and para-selectivity, meaning the acyl group preferentially migrates to the ortho or para position on the aryl ring. byjus.com
Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.orgsigmaaldrich.comtestbook.com These catalysts are generally used in stoichiometric excess because they form complexes with both the starting material and the product. organic-chemistry.org The reaction mechanism initiates with the complexation of the Lewis acid to the carbonyl oxygen of the acyl group, which is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This complexation polarizes the bond between the phenolic oxygen and the acyl group, leading to the generation of an acylium carbocation. byjus.com This electrophilic acylium ion then attacks the aromatic ring. byjus.com
The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com The use of non-polar solvents can also promote the formation of the ortho-isomer. byjus.com In the case of m-tolyl acetate, when treated with trifluoromethanesulfonic acid (TfOH), both Fries rearrangement and hydrolysis have been observed, indicating a competition between these two reaction pathways. mdpi.comresearchgate.net
Enzyme-Catalyzed Reactions of Related Esters
Enzymes, particularly lipases, are increasingly utilized as biocatalysts for various reactions involving esters due to their high efficiency, selectivity, and mild operating conditions. nih.govmdpi.com These biocatalytic processes present a green alternative to traditional chemical methods. nih.gov Lipases can catalyze a range of reactions, including esterification, transesterification, and hydrolysis. mdpi.comgoogle.com
In the context of aryl esters, lipase-catalyzed hydrolysis is a key reaction. For instance, lipases from different origins, such as Candida rugosa and Mucor miehei, have been shown to effectively catalyze the hydrolysis of biphenyl (B1667301) esters. researchgate.net The efficiency and chemoselectivity of these enzymatic reactions can be optimized by adjusting parameters like temperature, pH, and the solvent system. researchgate.net Research has shown that elevated temperatures and the presence of certain organic solvents can lead to highly selective monohydrolysis. researchgate.net
Enzyme-catalyzed reactions are not limited to hydrolysis. Lipases can also facilitate esterification and transesterification reactions. google.com These processes are valuable for synthesizing a variety of esters with applications in different industries. nih.gov The versatility of lipases allows them to be used with a wide array of substrates, including aryl thiols and aryl-thioesters. google.com
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. This section delves into the application of various heterogeneous catalytic systems in reactions involving this compound and its precursors, such as oxidative degradation, acylation, and derivatization.
Metal-Supported Catalysts in Oxidative Degradation Processes
Metal-supported catalysts are instrumental in the oxidative degradation of cresol (B1669610) isomers, which are structurally related to this compound. researchgate.net In a study on the catalytic ozonation of cresols, silica (B1680970) (SiO₂)-supported metal catalysts, including nickel (Ni), iron (Fe), manganese (Mn), and vanadium (V), were employed. researchgate.net The degradation of o-cresol (B1677501) using these catalysts yielded several products, including this compound. researchgate.net
The catalytic activity was found to be dependent on the metal used and its loading on the support. For instance, an Fe(2.5%)/SiO₂ catalyst demonstrated the highest conversion rate for o-cresol. researchgate.net The characterization of these catalysts revealed that the metals were well-dispersed on the silica support. researchgate.net Other studies have explored the use of V₂O₅-supported metal catalysts for the oxidative degradation of cresols with ozone, with Mn-loaded catalysts showing significant activity. researchgate.net Furthermore, clay materials like Algerian Montmorillonite-Na have also been used as effective catalysts for the oxidative degradation of o-cresol in the presence of hydrogen peroxide. nih.gov
Advanced oxidative processes (AOPs) using photocatalysts like nano-TiO₂ have also been shown to be effective in degrading phenolic compounds such as o-cresol. mdpi.com The addition of a catalyst like nano-TiO₂ in the presence of UV light significantly increases the degradation rate compared to photolysis alone. mdpi.com Silver nanoparticles (AgNPs) are another class of materials used for the catalytic degradation of phenol (B47542) and its derivatives. journalwjbphs.com
Zeolite Catalysis in Acylation Reactions
Zeolites, with their well-defined pore structures and acidic properties, are excellent catalysts for shape-selective reactions like acylation. cas.cz The acylation of phenols with carboxylic acids over zeolite catalysts is a key method for producing hydroxyacetophenones. researchgate.net In the gas-phase acylation of phenol with acetic acid, zeolites such as H-ZSM-5, HY, and HBeta have been studied. conicet.gov.ar Zeolite H-ZSM-5, in particular, has shown stable activity over time, while others tend to deactivate due to coke formation. conicet.gov.ar
Zeolite H-Beta has been identified as a highly effective catalyst for the synthesis of 2,4-dihydroxybenzophenone (B1670367) from resorcinol (B1680541) and benzoic acid, a reaction that involves both esterification and Fries rearrangement. researchgate.net The catalytic activity of zeolites in these reactions is influenced by the nature, density, and strength of their acid sites. conicet.gov.ar
Palladium-on-Carbon (Pd/C) Catalysis in Derivatization
Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for various organic transformations, including hydrogenation reactions. In the context of cresol derivatives, Pd/C has been employed in catalytic hydrogenation to produce cyclohexanol (B46403) derivatives. nih.govacs.org For instance, the palladium-catalyzed hydrogenation of o-cresol yields trans-2-methylcyclohexanol, although with low diastereoselectivity. nih.govacs.org
The combination of Pd/C with solid acid zeolites like HZSM-5 and HY has been investigated for the hydrogenation of phenol, cresols, and guaiacol. researchgate.netrsc.orgdntb.gov.ua The acidity of the zeolite component influences the product selectivity, with stronger acid sites favoring the formation of cycloketones. researchgate.net
Palladium catalysts, in general, are central to many cross-coupling reactions. The Herrmann-Beller palladacycle, which can be formed from palladium(II) acetate and tris(o-tolyl)phosphine, is a well-known precatalyst for the Heck reaction. wikipedia.orgnih.govacs.org The P(o-tolyl)₃ ligand is noted for its stability and ability to facilitate a range of challenging cross-coupling reactions. nih.govacs.org In pharmaceutical applications, palladium catalysts are often used in multi-step syntheses, and subsequent removal of palladium residues is a critical step, often achieved using adsorbents like activated carbon. acs.org
Mechanisms of Catalytic Activation and Species Formation (e.g., Palladacycle Activation)
The catalytic chemistry involving this compound and related compounds is profoundly influenced by the use of palladium catalysts, often in conjunction with tri(o-tolyl)phosphine (P(o-tolyl)₃). The interaction between palladium(II) acetate (Pd(OAc)₂) and P(o-tolyl)₃ leads to the formation of the highly stable and active Herrmann-Beller palladacycle, a cornerstone precatalyst in cross-coupling reactions. nih.govacs.orgresearchgate.net The activation of this precatalyst and the subsequent formation of catalytically active species are complex processes involving multiple pathways.
The Herrmann-Beller palladacycle, formally [Pd(C^P)(μ₂-OAc)]₂ (where C^P represents monocyclopalladated P(o-tolyl)₃), is readily formed from the reaction of Pd(OAc)₂ with P(o-tolyl)₃. nih.govresearchgate.net While historically considered a direct source of active Pd(0) species, recent studies have revealed a more intricate reality, with multiple catalytic species and pathways potentially operating simultaneously or shifting during a reaction. nih.govacs.orgresearchgate.net
The activation of the palladacycle precatalyst can proceed through several proposed mechanisms:
Reductive Elimination: One proposed pathway involves the in-situ formation of a Pd(0) complex from the dimeric palladacycle, presumably via reductive elimination. researchgate.net This process is thought to exist in an endergonic equilibrium, and the resulting Pd(0) complex can be trapped and stabilized by an additional P(o-tolyl)₃ ligand. researchgate.net
Anionic Activation: Acetate anions, often used as a base in Heck reactions, can facilitate the formation of active species. researchgate.net It has been proposed that the palladacycle is activated via migration of the acetate anion to the phosphorus atom within a mononuclear Pd(II) complex, leading to the cleavage of the palladacycle. nih.govacs.org In the presence of a hydroxide (B78521) base, the acetate-bridged dimer [Pd(C^P)(μ₂-OAc)]₂ can be converted to a more activated hydroxide-bridged form, [Pd(C^P)(μ₂-OH)]₂, which serves as a key intermediate for generating catalytically relevant species. nih.govacs.orgresearchgate.net
Dual Catalytic Cycles: Research indicates that catalysis may not be limited to a single Pd(0)/Pd(II) cycle. The stability imparted by the palladacyclic structure can bring a Pd(II)/Pd(IV) cross-coupling mechanism into play. nih.govacs.orgresearchgate.net In this pathway, the Pd(II) palladacycle undergoes a two-electron oxidation to a Pd(IV) intermediate, followed by reductive elimination to form the product. nih.gov The operation of a Pd(II)/Pd(IV) cycle has been supported by stoichiometric reactions and computational studies. acs.org
The activation process leads to a "cocktail" of active species. nih.gov Depending on the reaction conditions, these can include:
Mononuclear Pd(0) and Pd(II) species: These are critical for initiating catalytic cycles like the Heck and Suzuki-Miyaura cross-couplings. nih.govacs.org
Palladium Nanoparticles (PdNPs): Palladacycles can act as reservoirs for active Pd(0) species, which may aggregate to form PdNPs. nih.govresearchgate.net Studies have shown that for certain reactions, there can be a shift from a mononuclear Pd-controlled pathway to a PdNP-controlled pathway as the reaction progresses. nih.govacs.org
Higher Order Palladium Clusters: The activated hydroxide-bridged palladacycle can also lead to the formation of higher-order Pdn clusters containing multiple cyclopalladated ligands, which have demonstrated catalytic competency. researchgate.net
The activation pathway is also critically influenced by the presence of water and/or acid, which are crucial for the formation of active Pd(0) and Pd(II) species from the hydroxide-bridged palladacycle intermediate. nih.govacs.orgresearchgate.net
Impact of Catalysis on Selectivity and Reaction Rates
The choice of catalyst system and the specific activation mechanism employed have a profound impact on both the selectivity and the rate of reactions in this compound-related chemistry. The complexity of the catalytic system, with its multiple potential active species and pathways, allows for fine-tuning of reaction outcomes. nih.gov
Impact on Selectivity:
Catalysis is a primary determinant of reaction selectivity, governing the product pattern by lowering the activation energy for specific transformation pathways. In palladium-catalyzed reactions involving o-tolyl derivatives, selectivity can be influenced by several factors:
Ligand Effects: The structure of the phosphine (B1218219) ligand is crucial. For example, in Suzuki-Miyaura cross-couplings, the deuteration of the methyl substituents on the P(o-tolyl)₃ ligand was found to influence the ratio of branched to linear isomer products. nih.govacs.org This highlights the sensitivity of the reaction's selectivity to subtle steric and electronic changes in the ligand framework.
Reaction Pathway: The dominant catalytic pathway—be it neutral or cationic, or proceeding via a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle—can dictate selectivity. In Heck reactions, the nature of the halide or pseudohalide (e.g., acetate vs. chloride) can determine whether a neutral or cationic mechanism predominates, which in turn affects outcomes. libretexts.org When chiral ligands like BINAP are used in systems favoring a cationic pathway, their chiral information can be effectively transferred to the products, leading to high enantioselectivity. libretexts.org
Regioselectivity: In C-H activation reactions, the catalyst system directs functionalization to specific positions. For instance, palladium acetate has been used to selectively functionalize the C-10 position of 7,8-benzoquinoline, with the quinoline's nitrogen atom acting as a directing group. greyhoundchrom.com Similarly, in the Fries rearrangement of p-tolyl acetate over solid acid catalysts, zeolite framework types like MFI are known to exhibit higher selectivity towards the para-hydroxyacetophenone product. rsc.org
Impact on Reaction Rates:
The reaction rate is directly linked to the activity of the catalyst, which is determined by the concentration and reactivity of the active species generated from the precatalyst.
Catalyst Activation and Concentration: The rate of precatalyst activation is a key factor. The Herrmann-Beller palladacycle is known to be a highly active precatalyst, capable of achieving high turnover numbers (TONs), sometimes with very low catalyst loadings. nih.govacs.org However, kinetic studies have revealed complex dependencies. For example, some reactions exhibit a non-first-order rate dependence on the catalyst concentration, which can be rationalized by the formation of dimeric palladium species that lie outside the main catalytic cycle. acs.org
Ligand-to-Palladium Ratio: The ratio of phosphine ligand to palladium can significantly affect the reaction rate. For bulky ligands like P(o-tolyl)₃, the rate may show a small dependence on the L:Pd ratio. acs.org In contrast, for smaller ligands, the rate dependence becomes more significant, suggesting that the dissociation of a phosphine from a bisphosphine Pd(II) complex is a required and potentially rate-limiting step for catalyst activation. acs.org
Active Species and Reaction Conditions: The nature of the active species plays a critical role. Purely prepared Pd(0) species, such as [(o-tolyl)₃P]₂Pd, have been shown to catalyze coupling reactions at faster rates than systems starting from the palladacycle precatalyst. acs.org Furthermore, reaction conditions such as the choice of base and solvent are crucial. Acetate anions, for instance, can favor the formation of active monophosphine-Pd(0) complexes from palladacycles, thereby enhancing the rate of oxidative addition with aryl halides, a key step in many cross-coupling cycles. researchgate.net
The following table summarizes the influence of different catalytic factors on reaction outcomes:
| Catalytic Factor | Impact on Selectivity | Impact on Reaction Rate | Research Finding |
| Ligand Structure | Influences isomeric product ratios (e.g., linear vs. branched). nih.govacs.org | Affects the rate of catalyst activation; bulky ligands can form highly reactive monophosphine-ligated species. acs.orgacs.org | Deuteration of P(o-tolyl)₃ methyl groups altered branched/linear product ratios in Suzuki-Miyaura cross-couplings. nih.govacs.org |
| Catalytic Pathway | Determines stereoselectivity (e.g., enantioselectivity with chiral ligands) and regioselectivity. libretexts.orgrsc.org | Different pathways (e.g., Pd(0)/Pd(II) vs. Pd(II)/Pd(IV)) have distinct kinetics. | Cationic pathways with BINAP ligands enable high enantioselectivity in Heck reactions. libretexts.org |
| Active Species | The nature of the active species (monomer, cluster, NP) can lead to different product distributions. nih.gov | The concentration and reactivity of the active species are primary rate determinants. acs.org | A shift from mononuclear Pd to PdNP catalysis was observed during a Suzuki-Miyaura reaction. nih.gov |
| Additives (Base/Acid) | Can switch selectivity by altering the active catalyst or pathway. | Can accelerate or inhibit the reaction by influencing precatalyst activation. nih.govresearchgate.net | Hydroxide base converts the palladacycle to a more activated form; acetate anions favor the formation of active Pd(0) species. nih.govresearchgate.net |
Environmental Chemistry and Degradation Pathways of O Tolyl Acetate
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For o-tolyl acetate (B1210297), the primary abiotic pathways are hydrolysis and photodegradation.
Like other esters, o-tolyl acetate is susceptible to hydrolysis in aqueous environments. cymitquimica.com This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of its constituent alcohol and carboxylic acid. The reaction is reversible but is favored towards the products, especially under acidic or basic conditions which catalyze the process.
The primary products of this compound hydrolysis are o-cresol (B1677501) and acetic acid. smolecule.com The general chemical equation for this reaction is:
C₉H₁₀O₂ + H₂O → C₇H₈O + C₂H₄O₂
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, this process can be a significant degradation pathway. The absorption of light energy can excite the molecule, leading to bond cleavage. annualreviews.org
Research on related compounds provides insight into the potential photodegradation of this compound. Studies on cresol (B1669610) isomers have shown that they can undergo photodegradation. researchgate.net Interestingly, some research indicates that under specific oxidative conditions, such as in the presence of ozone and certain catalysts, o-cresol can be converted into products including this compound. researchgate.net This suggests that the photodegradation pathway can be complex and may involve intermediates or reversible reactions depending on environmental conditions. The primary mechanism for many organic pollutants involves the generation of reactive species like hydroxyl radicals which then attack the parent compound. scispace.com The degradation of this compound via photolysis would likely involve cleavage of the ester bond or modification of the aromatic ring.
Aqueous Hydrolysis Studies
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. mdpi.com
In aquatic ecosystems, microorganisms play a crucial role in the breakdown of organic pollutants. researchgate.net While specific studies focusing solely on the aquatic biodegradation of this compound are limited, the degradation of its components and similar structures is well-documented. The ester linkage in this compound is a likely target for microbial enzymes called esterases, which would hydrolyze the compound into o-cresol and acetic acid. oup.com
Acetic acid is a simple organic acid that is readily metabolized by a vast range of microorganisms. o-Cresol is also known to be biodegradable by various aquatic and terrestrial microorganisms, which can use it as a source of carbon and energy. epa.gov The biodegradability of related materials like cellulose (B213188) acetate has been studied in marine environments, showing that modification of the chemical structure can enhance biodegradation rates. daicel.com This suggests that this compound, being a relatively simple ester, is likely to be biodegradable in aquatic systems, preventing long-term persistence.
Soil environments harbor diverse microbial communities capable of degrading a wide array of organic compounds. oup.com The degradation of pesticides and other xenobiotics in soil is a well-studied field. mdpi.com Microorganisms in soil can adapt to utilize new chemical compounds as nutrient sources, a process known as enhanced or accelerated biodegradation. oup.com
The degradation of this compound in soil would likely proceed via initial hydrolysis by microbial extracellular enzymes, releasing o-cresol and acetic acid. Soil bacteria and fungi possess the metabolic pathways to further break down these products. epa.gov The rate of degradation can be influenced by various soil properties, including pH, moisture content, temperature, and the availability of other nutrients. oup.com For example, soil pH can affect both the chemical stability of the compound and the activity of the degrading microorganisms. oup.com
Biodegradation in Aquatic Environments
Identification of Environmental Degradation Products
The breakdown of this compound in the environment results in the formation of several degradation products. The identity of these products depends on the specific degradation pathway.
Hydrolysis: As established, aqueous hydrolysis, whether abiotic or biotic, yields two primary products: o-cresol and acetic acid . smolecule.com
Oxidative and Photodegradation: More complex processes like photodegradation or advanced oxidation can lead to a variety of other products. Studies on the oxidation of o-cresol, the primary hydrolysis product, have identified further degradation intermediates. For example, the catalytic ozonation of o-cresol has been shown to produce 2,5-dihydroxytoluene . researchgate.netresearchgate.net It is plausible that similar hydroxylated intermediates could be formed during the environmental degradation of this compound itself, following the initial ester cleavage.
The table below summarizes the key degradation pathways and their resulting products.
| Degradation Pathway | Mechanism Type | Key Reactants | Identified Degradation Products |
|---|---|---|---|
| Aqueous Hydrolysis | Abiotic/Biotic | This compound, Water | o-Cresol, Acetic acid |
| Photodegradation | Abiotic | This compound, UV Light | o-Cresol, Acetic acid, potentially ring-hydroxylated compounds |
| Microbial Degradation (Aquatic/Soil) | Biotic | This compound, Microorganisms | o-Cresol, Acetic acid, and further metabolites from complete mineralization (CO₂, H₂O) |
| Further Oxidation of o-Cresol | Abiotic/Biotic | o-Cresol, Oxidants (e.g., O₃, hydroxyl radicals) | 2,5-Dihydroxytoluene |
The ultimate fate of these degradation products is typically mineralization, where they are completely broken down by microorganisms into carbon dioxide, water, and biomass. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics and chemical behavior of o-tolyl acetate (B1210297). researchgate.netlew.ro These investigations typically involve optimizing the molecule's geometry to find its lowest energy state and then calculating a variety of electronic parameters.
Key quantum chemical parameters calculated for molecules to assess their structure and reactivity include:
Electronic Energy: The energy of the electrons in the electrostatic field of the nuclei.
Binding Energy: The energy required to separate the molecule into its constituent atoms.
Core-Core Repulsion Energy: The electrostatic repulsion between the atomic nuclei.
Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states. researchgate.net
Studies on related aromatic compounds demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are effective for these analyses. researchgate.netlew.ro For o-tolyl acetate, such calculations would reveal the distribution of electron density, showing how the acetyl and methyl substituents electronically influence the phenyl ring. The interaction between the lone pairs on the ester oxygen atoms and the π-system of the aromatic ring can be quantified, providing insight into the molecule's resonance stabilization and reactivity patterns. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational preferences over time. mdpi.com For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotation around the C-O ester bond and the C-C bond connecting the phenyl ring to the methyl group.
The process involves:
System Setup: A starting conformation of the this compound molecule is placed in a simulation box, often solvated with a suitable solvent to mimic experimental conditions.
Force Field Application: A classical force field (a set of parameters and equations describing the potential energy of the system) is applied to calculate the forces acting on each atom.
Simulation: Newton's equations of motion are solved iteratively to simulate the movement of atoms over a specific time period, typically nanoseconds to microseconds. mdpi.com
Analysis of the resulting trajectory provides information on the accessible conformations and the energy barriers between them. mdpi.com For this compound, a key area of investigation would be the dihedral angles defining the orientation of the acetate group relative to the plane of the phenyl ring. tandfonline.com Identifying the most stable, low-energy conformers is crucial as the molecular conformation can significantly impact its reactivity and interaction with other molecules. tandfonline.com The stability of different conformers is often initially assessed through a Potential Energy Surface (PES) scan, which calculates the energy as a specific dihedral angle is systematically rotated. rsc.org
Application of Quantitative Structure-Activity Relationships (QSAR) for Exploring Molecular Descriptors and Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or a specific chemical property. nih.govnih.gov While specific QSAR studies focused solely on this compound are not prominent, the methodology is widely applied to related compounds like m-tolyl acetate derivatives to predict properties such as toxicity. researchgate.netnih.gov
The QSAR approach involves calculating a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors fall into several classes:
| Descriptor Class | Examples |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Total energy, Heat of formation. researchgate.net |
| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability, Hydration energy, Surface area, Surface volume. researchgate.net |
| Topological | Molecular Connectivity Indices, Wiener index, Balaban index, Polar Surface Area (PSA). researchgate.net |
| Geometric (3D) | Molecular surface, Molecular volume, Moments of inertia. hufocw.org |
Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that relates them to an observed activity. nih.gov For instance, a QSAR model for a series of tolyl acetate isomers could be developed to predict their binding affinity to a specific enzyme or their rate of hydrolysis. The model would identify which descriptors have the most significant influence, thereby providing insight into the molecular features that govern the activity. researchgate.netnih.gov This information is valuable for designing new molecules with enhanced or diminished properties.
Prediction of Reactive Sites via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduacs.org
HOMO: Represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. acs.org
LUMO: Represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. acs.org
The energy and spatial distribution of these orbitals are critical. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ester oxygen, while the LUMO would likely be centered on the carbonyl carbon and the aromatic ring's π* anti-bonding orbitals. This distribution indicates that the molecule can participate in electrophilic aromatic substitution reactions on the ring and nucleophilic attacks at the carbonyl carbon.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are crucial for identifying reactive sites for electrostatic interactions.
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, this would be prominent around the carbonyl oxygen atom. rsc.org
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. This would be expected around the carbonyl carbon and the hydrogen atoms. rsc.org
Green/Yellow Regions: Indicate neutral or weakly polarized areas.
Together, FMO theory and MEP maps provide a comprehensive picture of this compound's reactivity, guiding the prediction of how it will interact with other reagents. nih.gov
Elucidation of Transition State Structures and Energetic Landscapes
Computational chemistry allows for the detailed study of reaction mechanisms by mapping the energetic landscape, which includes reactants, products, intermediates, and, crucially, transition state structures. mdpi.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. nih.gov
Studies on the formation of tolyl acetates from toluene (B28343) via copper(II)-acetate mediated C-H activation have used DFT calculations to elucidate the reaction pathway. nih.govresearchgate.net A proposed mechanism involves two key steps:
Concerted Metalation-Deprotonation (CMD): The Cu(II) acetate complex coordinates with the toluene and activates a C-H bond. This occurs via a transition state (TS1) where the Cu-tolyl bond forms concurrently with a proton transfer to an acetate ligand. nih.govresearchgate.net
C-O Reductive Coupling/Elimination: Following the dissociation of acetic acid, a second transition state (TS2) leads to the reductive elimination of the tolyl and acetate ligands, forming the C-O bond of tolyl acetate. nih.gov
DFT calculations have provided specific energetic values for these steps.
Calculated Gibbs Activation Energies (at 170°C) for Toluene Acetoxylation nih.govresearchgate.net
| Reaction Step | Transition State | ΔG‡ (kcal/mol) |
|---|---|---|
| C-H Activation (para) | TS1 | 41.4 |
Calculations also show that the transition state energies for C-H activation at the ortho, meta, and para positions of toluene are very similar (differing by less than 1.6 kcal/mol), which aligns with experimental observations of low regioselectivity. researchgate.net By modeling these transition states and calculating their energies, researchers can understand reaction kinetics, predict product distributions, and propose mechanisms for reactions involving this compound as either a reactant or a product. nih.gov
Advanced Analytical Techniques in O Tolyl Acetate Research
Spectroscopic Methods for Structural Characterization of Reaction Products and Intermediates
Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure and functional groups of o-tolyl acetate (B1210297) and related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules. Both ¹H and ¹³C NMR are crucial for characterizing o-tolyl acetate and its derivatives.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet, while the methyl protons of the tolyl and acetate groups present as distinct singlets. chemicalbook.com The aromatic region for this compound is well-resolved, often showing two doublet-like and two triplet-like signals, which helps in its characterization compared to other isomers like p-tolyl acetate or related compounds like o-xylene. acs.org
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. chemicalbook.com
NMR is extensively used to characterize products and intermediates in reactions involving this compound. For instance, in the synthesis of related ketones, the structures of intermediates like 2-oxo-2-(o-tolyl)ethyl acetate are confirmed by their characteristic ¹H and ¹³C NMR chemical shifts. Similarly, derivatives such as methyl 2-(o-tolyl)acetate and o-tolylacetic acid have been identified and characterized using NMR spectroscopy. spectrabase.com
¹H and ¹³C NMR Data for this compound and Related Compounds
| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Source |
|---|---|---|---|---|
| This compound | ¹H NMR | CDCl₃ | Aromatic H: Multiplet; Acetate CH₃: Singlet; Tolyl CH₃: Singlet | chemicalbook.com |
| This compound | ¹³C NMR | CDCl₃ | Characteristic signals for C=O, aromatic C, and CH₃ carbons | chemicalbook.com |
| 2-oxo-2-(o-tolyl)ethyl acetate | ¹H NMR | CDCl₃ | 7.62-7.59 (m, 1H), 7.44-7.40 (m, 1H), 7.29-7.26 (m, 2H), 5.18 (s, 2H), 2.51 (s, 3H), 2.21 (s, 3H) | |
| 2-oxo-2-(o-tolyl)ethyl acetate | ¹³C NMR | CDCl₃ | 195.75, 170.41, 139.04, 134.32, 132.22, 132.12, 128.00, 125.72, 67.26, 21.07, 20.50 | |
| Methyl 2-(o-tolyl)acetate | ¹H NMR | CDCl₃ | 7.21-7.15 (m, 4H), 3.68 (s, 3H), 3.64 (s, 2H), 2.31 (s, 3H) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found around 1760-1740 cm⁻¹. Other significant peaks include those for C-O stretching and the aromatic C-H and C=C stretching vibrations. nist.govnih.govchemicalbook.com This technique is valuable for monitoring reactions, such as the Fries rearrangement of aromatic esters, by observing the appearance or disappearance of characteristic peaks. researchgate.net For example, in the synthesis of esters, the formation of the product is confirmed by the appearance of the strong carbonyl peak, which is absent in the alcohol reactant. purdue.edu
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (150.17 g/mol ). nist.gov Key fragments observed in the spectrum provide structural information. For instance, the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion results in an ion corresponding to o-cresol (B1677501) (C₇H₈O⁺), while the formation of an acylium ion (CH₃CO⁺) is also a common fragmentation pathway for acetates. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is widely used to identify and quantify this compound in complex mixtures, such as in the analysis of oxidation products of o-cresol where this compound was detected. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of less volatile or thermally labile derivatives and reaction side products. For example, LC-MS has been used to detect side products in palladium-catalyzed reactions involving tri(o-tolyl)phosphine ligands. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for the unambiguous identification of novel reaction products and intermediates. rsc.org Techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are applied for the screening and confirmation of complex molecules, including derivatives containing the o-tolyl group. scispace.com
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions and conjugation within the molecule. While less specific for structural elucidation than NMR or MS, it is a valuable tool for quantitative analysis and for studying reaction kinetics. researchgate.net The technique has been applied to characterize the electronic properties of products derived from this compound, such as 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate and binuclear copper-iodine clusters synthesized from methyl 2-(o-tolyl)acetate. rsc.orgproquest.com
Mass Spectrometry (MS, GC-MS, LC-MS, HRMS)
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds and for quantitative analysis in this compound research.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile compounds like this compound. A sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.
GC is routinely used to assess the purity of this compound, with commercial suppliers often specifying a purity of over 98% as determined by this method. tcichemicals.com The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. For standardized comparisons across different systems, the Kovats retention index (I) is used. The retention index relates the retention time of the analyte to the retention times of n-alkane standards. pherobase.com
Kovats Retention Index for this compound on Different GC Columns
| Retention Index (I) | Column Type | Source |
|---|---|---|
| 1111 | ZB-1 (non-polar) | pherobase.com |
| 1122 | VF-5ms (non-polar) | nist.gov |
| 1134 | DB-5 (low-polarity) | pherobase.com |
When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture. researchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 10778 |
| p-Tolyl acetate | 8797 |
| o-Xylene | 7237 |
| 2-oxo-2-(o-tolyl)ethyl acetate | 5807185 |
| Methyl 2-(o-tolyl)acetate | 77855 |
| o-Tolylacetic acid | 12224 |
| o-Cresol | 335 |
| Ketene | 6349 |
| 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | N/A |
| Palladium(II) acetate | 93198 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its isomers. In research, HPLC is employed to analyze reaction mixtures and determine the purity of the final product.
A study focused on the dissipation patterns of related acetate-containing fungicides in citrus developed a sensitive liquid chromatography-ultraviolet detection (LC-UV) method. nih.gov While this study analyzed the more complex kresoxim-methyl, (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetate, the principles are directly applicable to the analysis of this compound. nih.gov The method demonstrated the effective separation and quantification of acetate-containing aromatic compounds from a complex matrix. nih.gov
For the separation of tolyl acetate isomers, reverse-phase (RP) HPLC methods are typically effective. sielc.com A method for analyzing p-tolyl acetate, for instance, can be adapted for this compound analysis. sielc.com Such methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acid modifier to improve peak shape. sielc.com
Below is a table summarizing typical HPLC conditions for the analysis of tolyl acetates, based on established methods for its isomers. sielc.com
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Newcrom R1 (C18-based) | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | The organic/aqueous mixture allows for the elution of the compound, while the acid suppresses the ionization of silanol (B1196071) groups on the column, leading to better peak symmetry. For Mass Spectrometry (MS) compatibility, formic acid is used instead of phosphoric acid. sielc.com |
| Detection | UV Detector | The aromatic ring in this compound allows for sensitive detection using UV light. |
| Application | Purity assessment, quantitative analysis, impurity isolation. sielc.com | The method is scalable and can be used for preparative separation or pharmacokinetic studies. sielc.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an essential and widely used technique in synthetic chemistry for the rapid, qualitative monitoring of reaction progress and for the preliminary separation of products. In research involving this compound or related compounds, TLC is routinely used to track the consumption of starting materials and the formation of products. chemspider.com
The choice of eluent (mobile phase) is critical and depends on the polarity of the compounds being separated. For compounds in the polarity range of tolyl acetates, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is common. chemspider.comrsc.org The progress of a reaction can be visualized under UV light, as the aromatic ring in this compound is UV-active. After completion of the reaction, as confirmed by TLC, the product is typically purified using column chromatography with an eluent system determined from the TLC analysis.
The following table presents examples of TLC systems used in reactions to synthesize or modify tolyl derivatives. chemspider.comrsc.org
| Stationary Phase | Mobile Phase (Eluent) | Compound Type / Reaction Monitored |
|---|---|---|
| Silica (B1680970) Gel | Hexane / Ethyl Acetate (97:3) | Purification of benzyl (B1604629) 2-oxo-2-(p-tolyl)acetate. chemspider.com |
| Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | Purification of products from the reaction of (4-methylquinolin-2-yl)(o-tolyl)methanone. rsc.org |
| Silica Gel | Petroleum Ether / Ethyl Acetate (40:1) | Purification of products from the reductive deoxygenation of heteroaryl ketones. rsc.org |
In Situ Reaction Monitoring Techniques (e.g., In Operando Spectroscopy, Low-Temperature NMR)
Understanding the intricate mechanisms of reactions involving o-tolyl groups and acetate ligands, particularly in catalysis, often requires advanced in situ monitoring techniques. These methods allow researchers to observe the reaction as it happens, providing invaluable data on transient intermediates and catalyst activation pathways. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this domain. researchgate.netnih.gov
Research on palladium-catalyzed cross-coupling reactions, which frequently use ligands like tri-o-tolylphosphine (B155546) (P(o-tolyl)₃) and precursors like palladium acetate (Pd(OAc)₂), has benefited significantly from these techniques. researchgate.netnih.govox.ac.uk Studies have used low-temperature NMR to investigate the activation of palladacycle precatalysts. researchgate.netnih.govox.ac.ukacs.org For example, the activation of the Herrmann-Beller palladacycle, formed from Pd(OAc)₂ and P(o-tolyl)₃, was studied using variable temperature ¹⁹F and ³¹P NMR. acs.org This analysis revealed that water and acid are critical for the generation of the active Pd(0) and Pd(II) species that drive the catalytic cycle. nih.govox.ac.uk
Key findings from in situ and low-temperature NMR studies include:
Catalyst Activation: The conversion of a precatalyst, such as [Pd(C^P)(μ₂-OAc)]₂ (where C^P is cyclopalladated P(o-tolyl)₃), into its active form can be monitored in real-time. researchgate.netnih.gov In the presence of a hydroxide (B78521) base, this precatalyst converts to an activated hydroxyl-bridged dimer, [Pd(C^P)(μ₂-OH)]₂, which serves as a gateway to the catalytically relevant species. researchgate.netnih.govox.ac.uk
Intermediate Identification: Low-temperature NMR allows for the detection and characterization of short-lived intermediates that would be undetectable at room temperature. acs.orgcdnsciencepub.com In studies of mercury(II) acetate complexes with (o-tolyl)₃P, variable temperature ³¹P NMR showed that while ligand exchange is rapid at room temperature, cooling the solution to 183 K allows for the distinct observation of signals from both the complexed and free phosphine (B1218219). cdnsciencepub.com
Mechanistic Shifts: In situ monitoring has demonstrated that the dominant catalytic pathway can shift during a reaction. researchgate.netnih.govox.ac.uk For a Suzuki-Miyaura cross-coupling reaction, the mechanism was observed to transition from a mononuclear palladium pathway to one controlled by palladium nanoparticles (PdNPs) as the reaction progressed. researchgate.netnih.govox.ac.uk
These advanced techniques provide a dynamic picture of the reaction, moving beyond the simple analysis of starting materials and final products to illuminate the complex and often hidden processes that occur in the reaction flask. researchgate.netnih.govox.ac.uk
Techniques for Catalyst Characterization (e.g., XRD, SEM-EDX, TEM, ICP-OES, BET-Surface Area Analysis)
In many syntheses relevant to this compound, such as the oxidation of o-cresol, heterogeneous catalysts play a vital role. A thorough characterization of these catalysts is essential to understand their activity, selectivity, and stability. A suite of analytical techniques is typically employed to probe the physical and chemical properties of the catalyst material. colab.wsresearchgate.net
These characterization methods are often used in combination to build a comprehensive profile of the catalyst. For instance, in studies involving metal-loaded oxide supports (e.g., Fe/SiO₂, Mn/γ-Al₂O₃) for the oxidation of cresols to products including tolyl acetates, multiple techniques were used to characterize the prepared catalysts. colab.wsresearchgate.net
The table below outlines the common techniques and the specific information they provide about the catalyst. colab.wsresearchgate.netresearchgate.netrsc.org
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| X-ray Diffraction | XRD | Identifies the crystalline phases present in the catalyst and support (e.g., identifying Fe as Fe₂O₃ or Mn as Mn₃O₄). It also provides information on crystallite size and lattice parameters. colab.wsrsc.org |
| Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy | SEM-EDX | SEM provides high-resolution images of the catalyst's surface morphology and topography. rsc.org EDX provides elemental composition and mapping, confirming the presence and dispersion of the active metal on the support surface. colab.ws |
| Transmission Electron Microscopy | TEM | Offers higher resolution imaging than SEM, allowing for the visualization of nanoparticle size, shape, and distribution on the support. researchgate.netrsc.org |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Provides highly accurate quantitative elemental analysis, used to confirm the precise loading (concentration) of the metal on the catalyst support. colab.wsresearchgate.net |
| Brunauer-Emmett-Teller Analysis | BET | Measures the specific surface area, pore volume, and pore size distribution of the catalyst material. A high surface area is often desirable for catalytic activity. colab.wsresearchgate.net |
Through the combined application of these techniques, researchers can establish crucial structure-activity relationships, leading to the rational design of more efficient and robust catalysts for the synthesis of this compound and other valuable chemicals. colab.wsresearchgate.net
Emerging Research Directions and Future Perspectives in O Tolyl Acetate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The landscape of chemical synthesis involving o-tolyl acetate (B1210297) is continually evolving, with a significant focus on the development of innovative catalytic systems. These new catalysts aim to improve reaction efficiency, control product selectivity, and enable milder reaction conditions. A key area of research is the Fries rearrangement, a classic method for converting aryl esters like o-tolyl acetate into valuable hydroxyaryl ketones.
Traditionally, this rearrangement relies on stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃), which are often corrosive and generate substantial waste. ethz.ch Modern research is shifting towards more sustainable and recyclable heterogeneous catalysts. For instance, microporous zeolites, particularly beta zeolites, have shown promise in catalyzing the Fries rearrangement of substituted aryl esters, including p-tolyl acetate. ethz.ch These solid acid catalysts offer the advantage of easy separation and potential for reuse, aligning with the principles of green chemistry. Studies have highlighted the importance of a high concentration of accessible Brønsted acid sites within the zeolite framework for optimal performance. ethz.ch
Beyond zeolites, other solid acids and novel catalytic systems are being explored. For example, p-toluenesulfonic acid (PTSA), a biodegradable and stable acid, has been investigated as an eco-friendly catalyst for the Fries rearrangement, demonstrating high conversion and selectivity. jocpr.com The influence of the catalyst on the reaction outcome is significant. For example, in the Fries rearrangement of this compound, titanic chloride has been observed to be a more active catalyst than aluminum chloride in solution, influencing the ratio of ortho- and para-substituted products. rsc.org
Palladium-catalyzed reactions also represent a frontier in this compound chemistry. The ligand P(o-tolyl)₃ is crucial in many Pd-catalyzed processes. nih.govresearchgate.net The formation of stable palladacycles, such as the Herrmann–Beller palladacycle from the reaction of Pd(OAc)₂ with P(o-tolyl)₃, has led to highly active precatalysts for cross-coupling reactions. nih.govresearchgate.netacs.org Research in this area focuses on understanding the complex mechanisms of catalyst activation and the role of different palladium species (e.g., Pd(0), Pd(II), Pd(IV)) in the catalytic cycle. nih.govresearchgate.net
The following table summarizes the impact of different catalysts on the Fries rearrangement of tolyl acetates, a reaction class to which this compound belongs.
| Catalyst | Substrate | Key Findings | Reference |
| Aluminum chloride | This compound | Yields mainly the para-substituted hydroxyketone with a small amount of the ortho-isomer. The rearrangement appears to be intramolecular. | researchgate.net |
| Titanium tetrachloride | This compound | Found to be a more active catalyst than aluminum chloride in solution, influencing the product ratio. | rsc.org |
| Zirconium tetrachloride & Stannic chloride | p-Tolyl acetate | The reaction is fastest with a 2:1 molar ratio of zirconium tetrachloride to stannic chloride. | researchgate.net |
| Beta Zeolites | p-Tolyl acetate | Exhibit the best performance among common solid acids due to a high concentration of accessible Brønsted acid sites. | ethz.ch |
| p-Toluenesulfonic acid (PTSA) | Phenyl acetates | An eco-friendly catalyst providing high conversion and selectivity, comparable to AlCl₃. | jocpr.com |
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry, including the study and application of this compound. These computational tools offer powerful capabilities for accelerating molecular design, predicting reaction outcomes, and optimizing synthetic pathways. d-nb.infomdpi.comnih.gov
In the context of molecular design, AI algorithms, particularly deep recurrent neural networks, can be trained on vast datasets of chemical structures and their properties. d-nb.info This enables the de novo design of novel molecules with desired characteristics. For instance, AI can generate new chemical entities inspired by natural products, potentially leading to the discovery of new pharmaceuticals or materials derived from or related to this compound. d-nb.info These generative models can explore vast regions of chemical space to identify innovative molecular scaffolds that might not be conceived through traditional, human-driven design processes. d-nb.infonih.gov
ML models are also being developed to predict the reactivity and properties of molecules. researchgate.net By analyzing molecular descriptors—such as quantum chemical parameters, topological indices, and physicochemical properties—ML algorithms can establish structure-activity relationships. nih.gov This predictive power can be applied to foresee the outcomes of reactions involving this compound, helping chemists to select the most promising reaction conditions and avoid unproductive experiments. For example, ML could predict the regioselectivity of a reaction on the this compound scaffold or forecast the efficiency of a particular catalyst.
Furthermore, AI and ML are instrumental in the development of automated synthesis platforms. nih.gov By combining generative models for molecular design with robotic systems for chemical synthesis and analysis, researchers are creating closed-loop "design-make-test-analyze" cycles. nih.gov This automated approach can significantly accelerate the discovery and optimization of new molecules and reactions. While direct applications to this compound are still emerging, the foundational principles and technologies are well-established and hold immense potential for future research in this area.
Exploration of Sustainable and Environmentally Benign Synthetic Routes
In recent years, a significant push towards "green chemistry" has spurred the exploration of sustainable and environmentally friendly methods for synthesizing and utilizing chemical compounds, including this compound. This involves the use of less hazardous materials, renewable feedstocks, and energy-efficient processes to minimize environmental impact. jocpr.comrsc.org
A key focus is the replacement of traditional, often hazardous, reagents and catalysts with greener alternatives. For the Fries rearrangement of aryl esters, which includes this compound, research has moved towards using solid acid catalysts like zeolites and biodegradable catalysts such as p-toluenesulfonic acid (PTSA) instead of corrosive Lewis acids like aluminum chloride. ethz.chjocpr.com These alternatives reduce waste and mitigate the safety concerns associated with traditional methods. jocpr.com The use of recyclable catalytic systems, such as those employing polyethylene (B3416737) glycol (PEG) as a biodegradable solvent, is also a promising avenue for sustainable chemistry. rsc.org
Another important aspect of green synthesis is the development of solvent-free reaction conditions. jocpr.comthieme-connect.de Performing reactions in the absence of volatile organic solvents can significantly reduce pollution and simplify product purification. For example, the synthesis of certain heterocyclic compounds has been achieved with high yields under solvent-free conditions using recyclable ionic liquid catalysts. thieme-connect.de While not yet specifically demonstrated for all this compound reactions, this approach is a key direction for future research.
The synthesis of this compound itself can also be made more sustainable. One reported method involves the palladium-catalyzed carbonylation of benzyl (B1604629) acetates, which can be prepared by treating the corresponding benzyl alcohol with the inexpensive and non-toxic isopropenyl acetate, avoiding hazardous reagents. rsc.org Furthermore, research into the oxidation of 1-(o-tolyl)ethanone using phase-transfer catalysis with reagents like potassium permanganate (B83412) under alkaline conditions offers a route to 2-oxo-2-(o-tolyl)acetic acid, a precursor for some this compound derivatives, with improved yields. mdpi.com
The following table highlights some green chemistry approaches relevant to the synthesis and reactions of this compound and related compounds:
| Green Chemistry Approach | Example Application | Sustainability Benefit | Reference |
| Use of Solid Acid Catalysts | Fries rearrangement of p-tolyl acetate over beta zeolites. | Avoids corrosive and non-recyclable Lewis acids. | ethz.ch |
| Biodegradable Catalysts | p-Toluenesulfonic acid (PTSA) for the Fries rearrangement. | Reduces toxicity and waste disposal problems. | jocpr.com |
| Recyclable Reaction Media | Palladium-catalyzed reactions in polyethylene glycol (PEG). | Allows for catalyst and solvent reuse, reducing waste. | rsc.org |
| Solvent-Free Conditions | Synthesis of heterocyclic compounds using ionic liquid catalysts. | Eliminates the use of volatile organic solvents. | thieme-connect.de |
| Use of Safer Reagents | Synthesis of benzyl acetates using isopropenyl acetate. | Avoids hazardous and toxic chemicals. | rsc.org |
Advanced Mechanistic Elucidation of Complex Reaction Networks
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations involving this compound. Modern computational and experimental techniques are providing unprecedented insights into the intricate details of complex reaction networks.
The Fries rearrangement of this compound has been a subject of mechanistic studies. Research indicates that the rearrangement can proceed through an intramolecular pathway, and the choice of catalyst, such as aluminum chloride or titanium tetrachloride, significantly influences the reaction course and product distribution. researchgate.netannualreviews.org For instance, studies on the Fries rearrangement of this compound catalyzed by titanium tetrachloride in nitrobenzene (B124822) solution suggest the formation of a complex involving two moles of the catalyst and one mole of the ester, which then rearranges. annualreviews.org
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.net DFT calculations can be used to model the structures of reactants, transition states, and products, as well as to calculate activation energies and reaction pathways. researchgate.netresearchgate.net For example, theoretical studies on the thermal decomposition of phenyl acetate and p-tolyl acetate have explored different potential mechanisms, such as a stepwise pathway involving a six-centered cyclic transition state. researchgate.net Such computational insights can help to rationalize experimental observations and guide the development of more selective and efficient reactions.
In the realm of palladium-catalyzed reactions, mechanistic studies are revealing the complex interplay of different catalytic species. For reactions involving the P(o-tolyl)₃ ligand, research has shown that the Herrmann–Beller palladacycle can act as a precatalyst, leading to a "cocktail" of active species that can participate in different catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. nih.govresearchgate.net The activation of these palladacycles and the nature of the catalytically active species are areas of active investigation, with studies employing techniques like in situ reaction monitoring and low-temperature NMR spectroscopy. nih.govresearchgate.net
The following table summarizes key mechanistic insights for reactions involving this compound and related compounds:
| Reaction | Key Mechanistic Insight | Methodology | Reference |
| Fries Rearrangement of this compound | Appears to be an intramolecular process. | Experimental Studies | researchgate.net |
| TiCl₄-Catalyzed Fries Rearrangement of this compound | Involves a complex of two moles of catalyst per mole of ester. | Kinetic and Mechanistic Studies | annualreviews.org |
| Thermal Decomposition of p-Tolyl Acetate | A stepwise mechanism via a six-centered cyclic transition state is proposed. | Density Functional Theory (DFT) Calculations | researchgate.net |
| Pd-Catalyzed C-H Chlorination and Acetoxylation | Both reactions proceed via rate-limiting cyclopalladation, but the intimate mechanism of this step differs. | Kinetic and Hammett Analysis | nih.gov |
| Pd-Catalyzed Cross-Coupling with P(o-tolyl)₃ | The palladacycle precatalyst can lead to a mixture of active Pd(0) and Pd(II) species. | In situ Monitoring, NMR Spectroscopy | nih.govresearchgate.net |
Interdisciplinary Applications in Materials Science and Medicinal Chemistry (Focus on Chemical Principles)
The unique chemical structure of this compound and its derivatives provides a versatile platform for applications in both materials science and medicinal chemistry. The focus here is on the underlying chemical principles that govern these applications.
In materials science, the reactivity of the this compound scaffold can be harnessed to create novel polymers and functional materials. The ester and aromatic functionalities allow for a range of chemical modifications. For example, derivatives of this compound could be incorporated as monomers in polymerization reactions to synthesize polyesters with specific thermal or mechanical properties. The aromatic ring also provides a site for further functionalization, enabling the attachment of other chemical groups to tailor the material's properties, such as its refractive index, conductivity, or liquid crystalline behavior. While direct applications are still being explored, the fundamental reactivity of this compound makes it a candidate for developing new materials.
In medicinal chemistry, this compound and its analogues serve as important building blocks for the synthesis of biologically active molecules. smolecule.comsmolecule.comsmolecule.comontosight.ai The specific substitution pattern of the o-tolyl group can influence the molecule's shape, size, and electronic properties, which in turn affects its interaction with biological targets like enzymes and receptors. smolecule.com For example, the acetamido group in derivatives of o-tolyl acetic acid can form hydrogen bonds with the active sites of enzymes, potentially leading to enzyme inhibition. The aromatic ring can also engage in π-π stacking interactions with aromatic residues in proteins.
Derivatives of this compound have been investigated for a range of potential pharmacological activities. For instance, tropine (B42219) (o-tolyl)acetate hydrochloride is a tropane (B1204802) alkaloid with potential anticholinergic, anesthetic, and anti-inflammatory effects. ontosight.ai The synthesis of such compounds relies on fundamental chemical reactions like esterification. ontosight.ai Furthermore, some derivatives of m-tolyl acetate, a structural isomer, are used in otic solutions for their antiseptic and analgesic properties, which are thought to arise from the ability of the cresyl group to disrupt microbial cell membranes. smolecule.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
